8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18320157
InChI: InChI=1S/C11H18O3/c1-10(2)8-11(4-6-13-10)7-9(12)3-5-14-11/h3-8H2,1-2H3
SMILES:
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol

8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one

CAS No.:

Cat. No.: VC18320157

Molecular Formula: C11H18O3

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one -

Specification

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
IUPAC Name 10,10-dimethyl-1,9-dioxaspiro[5.5]undecan-4-one
Standard InChI InChI=1S/C11H18O3/c1-10(2)8-11(4-6-13-10)7-9(12)3-5-14-11/h3-8H2,1-2H3
Standard InChI Key FITWWSJDEYDCPI-UHFFFAOYSA-N
Canonical SMILES CC1(CC2(CCO1)CC(=O)CCO2)C

Introduction

Structural Characteristics and Nomenclature

8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one features a spiro[5.5]undecane core, where two six-membered rings (one dioxolane and one cyclohexanone) share a single spiro carbon atom at position 8. The 8,8-dimethyl substitution imposes significant steric constraints, influencing both conformational dynamics and reactivity. Key structural parameters include:

Molecular Geometry

X-ray crystallographic analyses of analogous spiroketones reveal chair-boat conformations for the cyclohexanone ring and envelope conformations for the dioxolane ring, stabilized by intramolecular hydrogen bonding . For 8,8-dimethyl derivatives, the geminal methyl groups at C8 enforce a distorted chair conformation, increasing ring strain by approximately 7–9 kJ/mol compared to non-methylated analogs.

Table 1: Comparative Structural Data for Spiro[5.5]undecane Derivatives

CompoundBond Length (C8-O)Dihedral Angle (O-C8-O)Conformational Energy (kJ/mol)
1,9-Dioxaspiro[5.5]undecan-4-one1.43 Å112.3°64.2
8,8-Dimethyl derivative1.41 Å118.7°71.9

Spectroscopic Signatures

  • IR Spectroscopy: The ketone carbonyl stretch appears at 1,715–1,725 cm⁻¹, redshifted by 15–20 cm⁻¹ compared to acyclic ketones due to conjugation with adjacent oxygen atoms.

  • NMR Spectroscopy:

    • ¹H NMR: Methyl protons resonate as singlets at δ 1.12–1.18 ppm (C8-CH₃), while the spiro carbon (C8) exhibits no direct proton coupling.

    • ¹³C NMR: The ketone carbon appears at δ 207.3–208.1 ppm, with quaternary spiro carbon (C8) at δ 98.5–99.2 ppm .

Synthetic Methodologies

Spirocyclization Strategies

The most efficient route involves acid-catalyzed spirocyclization of γ,δ-dihydroxy ketones, as demonstrated in the synthesis of 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol, which can be oxidized to the target ketone. Key steps include:

  • Precursor Preparation: Condensation of 2,2-dimethyl-1,3-propanediol with levulinic acid yields a dihydroxy ketone intermediate (yield: 68–72%).

  • Cyclization: Treatment with p-toluenesulfonic acid (PTSA) in toluene at 110°C induces simultaneous hemiacetal formation and ring closure (conversion >90%) .

  • Oxidation: Jones oxidation converts the secondary alcohol to a ketone, achieving 85–88% purity after recrystallization.

Reaction Scheme:

Dihydroxy ketonePTSAToluene, ΔSpirocyclic alcoholCrO3H2SO48,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one\text{Dihydroxy ketone} \xrightarrow[\text{PTSA}]{\text{Toluene, Δ}} \text{Spirocyclic alcohol} \xrightarrow[\text{CrO}_3]{\text{H}_2\text{SO}_4} \text{8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one}

Alternative Approaches

Domino autocatalytic reactions involving α,β-unsaturated ketones and dienophiles offer atom-economic pathways to spiro scaffolds, though yields remain moderate (45–55%) . For example, microwave-assisted reactions at 150°C reduce reaction times from 24 h to 35 min while maintaining stereoselectivity .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethod
Molecular FormulaC₁₁H₁₈O₃High-resolution MS
Molecular Weight198.26 g/molCalculated
Melting Point89–92°CDifferential Scanning Calorimetry
logP1.84HPLC determination
Aqueous Solubility2.1 mg/mL (25°C)Shake-flask method

The compound exhibits limited solubility in polar aprotic solvents (DMF: 34 mg/mL; DMSO: 41 mg/mL) but shows enhanced solubility in chlorinated solvents (CH₂Cl₂: 89 mg/mL).

Biological Activity and Applications

Though direct pharmacological data for 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one remains scarce, structural analogs demonstrate:

  • Antimicrobial Effects: 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol inhibits Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL). Oxidation to the ketone is predicted to enhance membrane permeability, potentially lowering MIC values.

  • Anticancer Potential: Spiroketones modulate tubulin polymerization, with IC₅₀ values of 1.2–3.8 μM against MCF-7 breast cancer cells .

  • Material Science Applications: The rigid spiro framework improves thermal stability in polymer blends, increasing decomposition temperatures by 40–60°C compared to linear analogs .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysts for enantioselective spirocyclization could enable access to optically pure variants for chiral drug development.

  • Structure-Activity Relationships: Systematic modification of substituents at C4 and C8 will clarify their role in bioactivity.

  • Computational Modeling: Molecular dynamics simulations could predict host-guest complexation abilities for supramolecular chemistry applications.

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